molecular formula C12H10F2N4S B5893015 6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5893015
M. Wt: 280.30 g/mol
InChI Key: SVKRTIJFJLCHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity . For example, it has been shown to inhibit CDK9/Cyclin T1 by binding to the active site and blocking its function .

Comparison with Similar Compounds

6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings. Similar compounds include:

Overall, this compound stands out due to its unique combination of structural features and its diverse range of applications in scientific research and industry.

Properties

IUPAC Name

6-(2,6-difluorophenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4S/c1-6(2)10-15-16-12-18(10)17-11(19-12)9-7(13)4-3-5-8(9)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKRTIJFJLCHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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